3,5-Dimethoxycinnamic acid

Biocatalysis Enzyme Specificity CYP450 Oxidation

Researchers studying cinnamate metabolism face challenges with substrate promiscuity and oxidative demethylation. 3,5-Dimethoxycinnamic acid (DMCA) solves this as a validated negative control for CYP199A4 monooxygenase assays. - **Enzyme specificity tool**: Negligible turnover vs. 4-methoxy analogs (Chao et al., data). - **Synthetic intermediate**: Precursor to 4,6-dimethoxyhomophthalic acid for isocoumarin synthesis. - **Ligand for coordination chemistry**: Systematic SAR exploration of methoxy positional effects. Supplied as ≥99% pure white crystalline solid (trans-isomer, mp 174-175°C).

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 20767-04-8
Cat. No. B3421049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxycinnamic acid
CAS20767-04-8
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC(=O)O)OC
InChIInChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
InChIKeyVLSRUFWCGBMYDJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxycinnamic Acid Identity and Sourcing


3,5-Dimethoxycinnamic acid (DMCA), CAS 20767-04-8, is a synthetic phenylpropanoid derivative characterized by two methoxy groups at the 3- and 5- positions of its aromatic ring . This specific substitution pattern imparts distinct steric and electronic properties that critically influence its reactivity, bioavailability, and biological target engagement compared to other dimethoxycinnamic acid isomers or hydroxy-substituted analogs . It is commercially available in high purity (≥99%, predominantly trans-isomer) as a white crystalline solid with a melting point of 174-175 °C, making it suitable as a defined chemical intermediate and research tool .

Why 3,5-Dimethoxycinnamic Acid Cannot Be Substituted


3,5-Dimethoxycinnamic acid exhibits unique structure-activity relationships that preclude simple substitution with other cinnamic acid derivatives, including the closely related 3,4-dimethoxycinnamic acid or the naturally occurring hydroxycinnamic acids like sinapic acid [1]. As demonstrated by Chao et al., the 3,5-dimethoxy substitution pattern drastically alters substrate specificity for key metabolic enzymes such as CYP199A4, leading to negligible product turnover compared to para-substituted analogs [2]. Furthermore, the presence of the 4-hydroxy group in sinapic acid confers potent antioxidant and anti-inflammatory properties not shared by 3,5-dimethoxycinnamic acid [3]. These differences in enzymatic processing and biological activity underscore the necessity for precise compound selection based on specific research or industrial objectives.

3,5-Dimethoxycinnamic Acid Evidence Guide


Resistance to CYP199A4 Oxidation

3,5-Dimethoxycinnamic acid demonstrates minimal substrate activity for the cytochrome P450 enzyme CYP199A4, which efficiently oxidizes para-substituted cinnamic acid derivatives [1]. This contrasts sharply with 4-methoxycinnamic acid, which is oxidized at a high rate of 180 nmol nmol-P450⁻¹ min⁻¹ with 100% selectivity for the para-methoxy group [1]. This finding positions 3,5-dimethoxycinnamic acid as a useful negative control or a stable scaffold in metabolic studies where CYP199A4-mediated demethylation is to be avoided.

Biocatalysis Enzyme Specificity CYP450 Oxidation

Molluscicidal Activity and Phytotoxicity

In agricultural applications, 3,5-dimethoxycinnamic acid (DMCA) was evaluated as a seed dressing to control slug (Deroceras reticulatum) damage in oilseed rape [1]. While all tested compounds reduced slug damage, DMCA and cinnamamide consistently performed less effectively than metaldehyde and methiocarb [1]. Crucially, all tested doses of DMCA were phytotoxic, whereas metaldehyde and methiocarb were not, highlighting a critical limitation for its use as a seed treatment despite its repellent activity [1].

Agrochemical Molluscicide Crop Protection Seed Dressing

Precursor for 4,6-Dimethoxyhomophthalic Acid Synthesis

3,5-Dimethoxycinnamic acid serves as a crucial and efficient starting material for the multi-step synthesis of 4,6-dimethoxyhomophthalic acid, a key intermediate for biologically active isocoumarins and 3,4-dihydroisocoumarins [1]. While the 3,5-dimethoxycinnamic acid itself did not exhibit notable antibacterial activity in the referenced study, its utility lies in its role as a synthetic building block, enabling access to more complex, pharmacologically relevant structures [1].

Organic Synthesis Pharmaceutical Intermediate Heterocyclic Chemistry

Copper Complex Antimicrobial Comparison

The copper(II) complexes of 3,5-dimethoxycinnamic acid (3,5-DMCH) and its 3,4-isomer were synthesized and compared for their antimicrobial activity [1]. The study, which primarily focused on the 3,4-dimethoxyhydrocinnamic acid (DPPH) ligand and its copper complexes, included 3,4- and 3,5-DMCH as comparators. The results highlight that subtle changes in methoxy group positioning on the cinnamic acid scaffold can lead to differences in the properties of the resulting metal complexes, which is relevant for research into metal-based antimicrobial agents [1].

Coordination Chemistry Antimicrobial Metal Complexes

3,5-Dimethoxycinnamic Acid Application Scenarios


Stable Scaffold for CYP450 Biocatalysis

Due to its demonstrated minimal turnover by CYP199A4 monooxygenase [1], 3,5-dimethoxycinnamic acid is ideally suited as a negative control or a stable scaffold when investigating the substrate specificity of this enzyme class. Its resistance to oxidative demethylation contrasts with the high activity of 4-methoxycinnamic acid, allowing researchers to delineate structure-activity relationships for cinnamic acid derivatives.

Synthetic Intermediate for Isocoumarin Derivatives

3,5-Dimethoxycinnamic acid is a validated starting material for the efficient synthesis of 4,6-dimethoxyhomophthalic acid [2], a key precursor to a range of biologically active isocoumarins. This application leverages its chemical structure for building molecular complexity rather than direct biological activity.

Structure-Activity Studies in Metal-Based Antimicrobials

The compound is valuable for comparative studies investigating how the position of methoxy substituents (3,5- vs. 3,4-) on the cinnamic acid framework influences the properties and antimicrobial activity of transition metal complexes [3]. Its use as a ligand allows for systematic exploration of coordination chemistry and biological outcomes.

Mollusc Repellent Research Tool

Although its practical application as a commercial seed dressing is limited by phytotoxicity and lower efficacy compared to metaldehyde or methiocarb [4], 3,5-dimethoxycinnamic acid retains utility as a research tool to study mollusc feeding deterrence and chemoreception mechanisms in controlled laboratory settings.

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